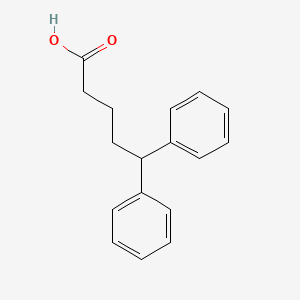5,5-diphenylpentanoic Acid
CAS No.:
Cat. No.: VC13961766
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H18O2 |
|---|---|
| Molecular Weight | 254.32 g/mol |
| IUPAC Name | 5,5-diphenylpentanoic acid |
| Standard InChI | InChI=1S/C17H18O2/c18-17(19)13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,18,19) |
| Standard InChI Key | DZMDPQVUGCWAOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CCCC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Phenylpentanoic acid consists of a pentanoic acid backbone (CHCHCHCHCOOH) with a phenyl group (-CH) attached to the fifth carbon atom. This configuration places the aromatic ring at the terminal end of the aliphatic chain, creating a hybrid structure that combines hydrophobic (phenyl) and hydrophilic (carboxylic acid) moieties . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-phenylpentanoic acid, though it is interchangeably referred to as benzenepentanoic acid or phenylvaleric acid in older literature .
Key Structural Data:
-
Molecular Formula:
-
Monoisotopic Mass: 178.0994 Da
-
SMILES Notation: O=C(O)CCCCC1=CC=CC=C1
Physical and Thermodynamic Properties
Experimental data from ChemicalBook and DrugBank highlight 5-PPA’s distinct physical characteristics :
| Property | Value |
|---|---|
| Melting Point | 58–60°C (lit.) |
| Boiling Point | 177–178°C at 13 mmHg (lit.) |
| Density | 1.0292 (estimated) |
| Refractive Index | 1.4920 (estimated) |
| Water Solubility (30°C) | 1.777 g/L |
| pKa | 4.59 ± 0.02 |
The low water solubility and moderate pKa suggest that 5-PPA exists predominantly in its unionized form under physiological conditions (pH 7.4), influencing its bioavailability and membrane permeability .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Biological Magnetic Resonance Data Bank (BMRB) entry bmse001166 provides comprehensive NMR data for 5-PPA, acquired using a Bruker Avance III 500 MHz spectrometer :
NMR (DO, 298 K, pH 7.4):
| Proton | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H26/H21 | 7.35 | Multiplet | Aromatic protons |
| H22/H15 | 7.31 | Multiplet | Aromatic protons |
| H16 | 7.25 | Multiplet | Aromatic protons |
| H27/H17 | 1.60 | Quintet | Aliphatic CH |
| H18/H23 | 2.65 | Triplet | Aliphatic CH |
NMR:
| Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C11 | 186.77 | Carboxylic acid (COOH) |
| C10 | 146.01 | Quaternary carbon (C5) |
| C6/C7 | 131.32 | Aromatic carbons |
These shifts confirm the expected electronic environment of the aromatic ring and aliphatic chain, with deshielding effects observed at the carboxylic carbon (C11) .
Mass Spectrometry
The molecular ion peak at m/z 178.2277 corresponds to the molecular formula , while fragmentation patterns indicate cleavage at the aliphatic chain and decarboxylation of the carboxylic acid group .
Pharmacological and Biochemical Insights
Mechanism of Action
Although 5-PPA is classified as an experimental compound, studies suggest potential interactions with microbial enzymes. DrugBank identifies aromatic-amino-acid aminotransferase (UniProt ID: P95468) from Paracoccus denitrificans as a putative target . This enzyme, involved in tyrosine metabolism, exhibits dual substrate specificity for dicarboxylic and aromatic amino acids. 5-PPA’s structural resemblance to phenylalanine may enable competitive inhibition, though detailed kinetic studies are lacking .
ADMET Profile
-
Absorption: Limited solubility likely restricts intestinal absorption.
-
Metabolism: No hepatic metabolism data available; predicted to undergo β-oxidation.
-
Toxicity: No reported adverse effects, but in silico models flag potential hepatotoxicity due to the carboxylic acid moiety .
Synthetic and Analytical Applications
Synthesis Pathways
5-PPA is typically synthesized via Friedel-Crafts alkylation of benzene with δ-chlorovaleryl chloride, followed by hydrolysis of the resulting ester . Alternative routes include Grignard reactions using pentanenitrile intermediates.
Role in Metabolomics
As a medium-chain fatty acid derivative, 5-PPA serves as a reference standard in NMR-based metabolomic studies, aiding in the identification of endogenous metabolites in biological fluids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume